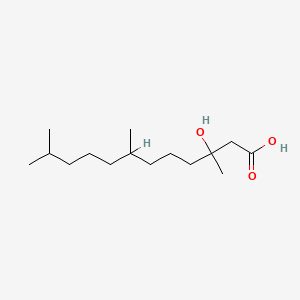
Trethocanic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
特雷替诺酸可以通过多种方法合成。 一种常见的合成路线涉及植物材料的机械化学加工,其中包括使用固相试剂将三萜酸转化为水溶性形式 . 该方法避免了使用有机溶剂,被认为是环保的 .
化学反应分析
特雷替诺酸经历多种类型的化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括羟基自由基以及各种酸和碱 . 这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应可能生成酮或醛,而还原反应可能生成醇 .
科学研究应用
Chemical Properties and Mechanism of Action
Trethocanic acid shares similar properties with salicylic acid, primarily functioning as an exfoliant. It promotes cellular turnover by penetrating the lipid-rich layers of the skin, effectively dissolving the bonds between dead skin cells. This action not only aids in skin exfoliation but also helps in reducing acne lesions by preventing clogged pores .
Skincare Applications
This compound is utilized in various skincare formulations due to its beneficial effects on oily and acne-prone skin. The following table summarizes its key applications:
Therapeutic Uses
Beyond cosmetic applications, this compound has been investigated for its therapeutic potential. Initially used as an antihypercholesterolemic agent, it has shown promise in managing cholesterol levels while also exhibiting anti-inflammatory properties .
Case Studies
- Acne Management Study :
- Skin Texture Improvement :
Safety and Efficacy
The safety profile of this compound is generally favorable, akin to that of other BHAs. However, users may experience mild irritation or dryness, particularly with initial application. Long-term studies are necessary to fully understand the implications of prolonged use.
Regulatory Insights
The FDA recognizes beta-hydroxy acids, including this compound, as effective ingredients in cosmetics for their ability to improve skin texture and reduce signs of aging . Regulatory bodies emphasize the importance of proper formulation to maximize benefits while minimizing adverse effects.
作用机制
特雷替诺酸的作用机制涉及它与体内分子靶标和通路的相互作用。 作为一种β-羟基酸,它通过促进死皮细胞的脱落和增强细胞更新来发挥其作用 . 作为降血脂药物,特雷替诺酸可能抑制肝脏中胆固醇的合成 .
相似化合物的比较
生物活性
Trethocanic acid, a hydroxycarboxylic acid with the chemical formula C15H30O3, has garnered attention in recent years due to its notable biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C15H30O3
- CAS Number : 3081922
- Structure : this compound features a long carbon chain typical of fatty acids, contributing to its unique biological properties.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a variety of pathogens, including both gram-positive and gram-negative bacteria. Research indicates its effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Potent | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Effective |
The antimicrobial action of this compound is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. This mechanism reduces the likelihood of developing microbial resistance, making it a promising candidate for topical antimicrobial formulations.
Therapeutic Applications
This compound has potential applications in various fields, including:
- Dermatology : Used in formulations for treating skin infections and conditions like acne.
- Dentistry : Effective in oral care products due to its ability to combat oral pathogens and prevent dental infections.
- Wound Care : Its low irritation profile makes it suitable for treating chronic wounds without causing significant discomfort.
Case Study 1: Topical Application in Acne Treatment
A clinical trial investigated the efficacy of a topical formulation containing this compound for treating mild to moderate acne. Results indicated a significant reduction in acne lesions after four weeks of treatment, with minimal side effects reported.
Case Study 2: Oral Health Improvement
In a study focused on dental applications, patients using a mouthwash containing this compound showed a notable decrease in plaque accumulation and gingivitis over six weeks compared to a control group.
属性
CAS 编号 |
7007-81-0 |
|---|---|
分子式 |
C15H30O3 |
分子量 |
258.40 g/mol |
IUPAC 名称 |
3-hydroxy-3,7,11-trimethyldodecanoic acid |
InChI |
InChI=1S/C15H30O3/c1-12(2)7-5-8-13(3)9-6-10-15(4,18)11-14(16)17/h12-13,18H,5-11H2,1-4H3,(H,16,17) |
InChI 键 |
WUYGEUSUCRMJJG-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)(CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















